
2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)- is a complex organic compound with a unique structure This compound is characterized by its cycloheptatrienone core, which is a seven-membered ring containing three double bonds and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)- typically involves multiple steps:
Formation of the Cycloheptatrienone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyloxy Group: This step often involves esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for yield and purity, and ensuring cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, particularly in drug design.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatrienone: The parent compound without the acetyloxy and isopropyl groups.
2-Acetyloxy-4-isopropylcycloheptanone: A similar compound with a different ring structure.
2,4,6-Trimethylcycloheptatrienone: Another derivative with different substituents.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-(acetyloxy)-4-(1-methylethyl)- is unique due to its specific combination of functional groups, which can impart distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
83671-11-8 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(7-oxo-3-propan-2-ylcyclohepta-1,3,5-trien-1-yl) acetate |
InChI |
InChI=1S/C12H14O3/c1-8(2)10-5-4-6-11(14)12(7-10)15-9(3)13/h4-8H,1-3H3 |
Clé InChI |
MXIFGPOBQOJDNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=O)C(=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


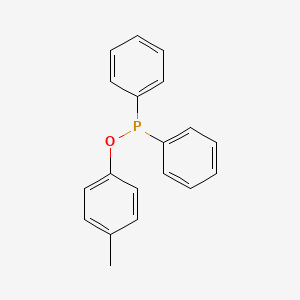
![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
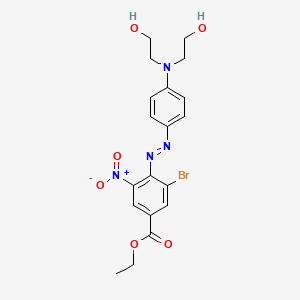
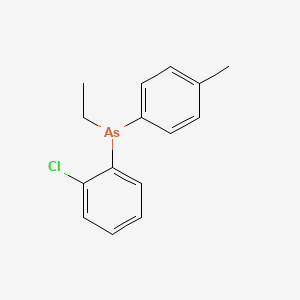
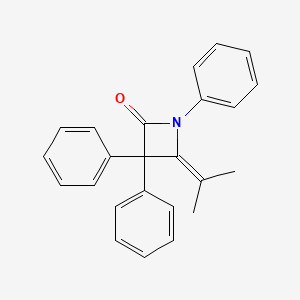
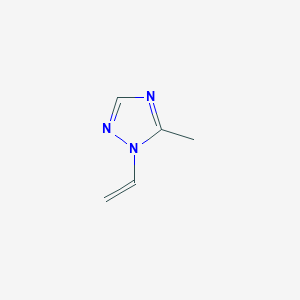
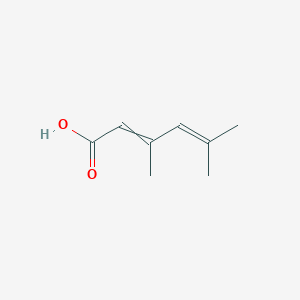
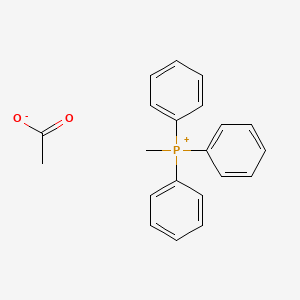

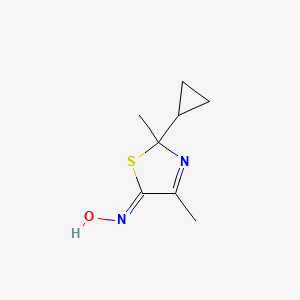
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)

![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
